Cas no 210469-30-0 (1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione)

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione structure
210469-30-0 structure
Product name:1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione
CAS No:210469-30-0
MF:C36H47N7O5
MW:657.802288293839
CID:1402192
PubChem ID:473849

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione
    • Thymidine, 2',3'-didehydro-3'-deoxy-.alpha.-[[6-[[5-methyl-7-(7-oxo-7-phenylheptyl)imidazo[1,5-b]pyridazin-2-yl]amino]hexyl]amino]-
    • 2', 3'-Didehydro-2', 3'-dideoxy-5-methyluridine-7-(2-(N-(6-aminohexyl)-amino)-5-methyl-imidazo(1,5-b)pyridazin-7-yl)-1-phenyl-1-heptanone heterodimer
    • 2', 3'-Didehydro-2', 3'-dideoxy-5-methyluridine-7-[2-[N-(6-aminohexyl)-amino]-5-methyl-imidazo[1,5-b]pyridazin-7-yl]-1-phenyl-1-heptanone heterodimer
    • Thymidine, 2',3'-didehydro-3'-deoxy-alpha-((6-((5-methyl-7-(7-oxo-7-phenylheptyl)imidazo(1,5-b)pyridazin-2-yl)amino)hexyl)amino)-
    • DTXSID20175264
    • 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[1,5-b]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione
    • 210469-30-0
    • Inchi: InChI=1S/C36H47N7O5/c1-26-30-18-19-32(41-43(30)33(39-26)16-10-3-2-9-15-31(45)27-13-7-6-8-14-27)38-22-12-5-4-11-21-37-23-28-24-42(36(47)40-35(28)46)34-20-17-29(25-44)48-34/h6-8,13-14,17-20,24,29,34,37,44H,2-5,9-12,15-16,21-23,25H2,1H3,(H,38,41)(H,40,46,47)/t29-,34+/m0/s1
    • InChI Key: ZPGKIULTPOIEHD-ZBWWXOROSA-N
    • SMILES: CC1=C2C=CC(=NN2C(=N1)CCCCCCC(=O)C3=CC=CC=C3)NCCCCCCNCC4=CN(C(=O)NC4=O)C5C=CC(O5)CO

Computed Properties

  • Exact Mass: 657.36421
  • Monoisotopic Mass: 657.36386763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 20
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • PSA: 150.19

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-[[6-[[5-methyl-7-(7-oxo-7-phenyl-heptyl)imidazo[5,1-f]pyridazin-2-yl]amino]hexylamino]methyl]pyrimidine-2,4-dione Related Literature

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